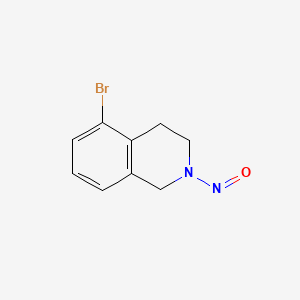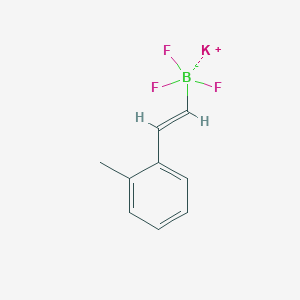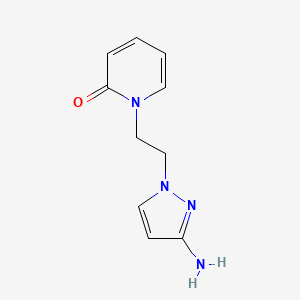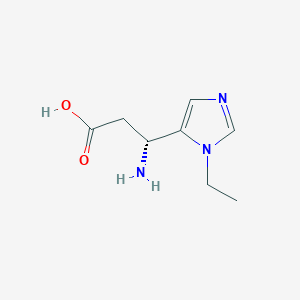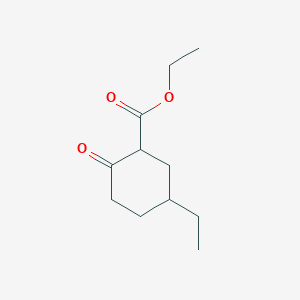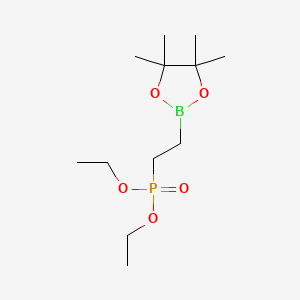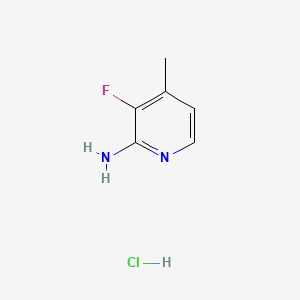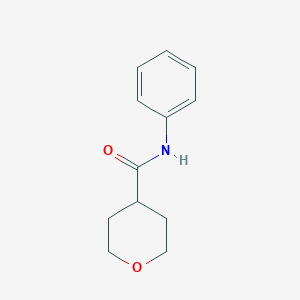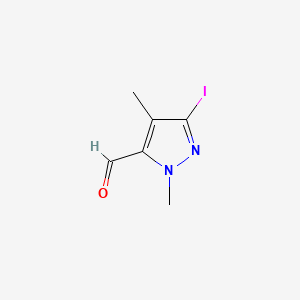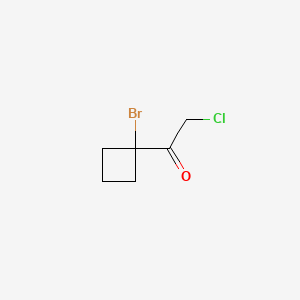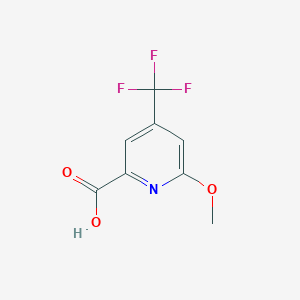
(4-Ethynylphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Ethynylphenyl)thiourea is an organosulfur compound characterized by the presence of a thiourea group attached to a phenyl ring substituted with an ethynyl group at the para position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethynylphenyl)thiourea typically involves the reaction of 4-ethynylaniline with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
(4-Ethynylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, thiol derivatives, and various substituted phenylthioureas, depending on the specific reaction conditions and reagents used.
科学研究应用
(4-Ethynylphenyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of (4-Ethynylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. Additionally, the ethynyl group can participate in π-π interactions and other non-covalent interactions, further modulating the compound’s biological activity.
相似化合物的比较
Similar Compounds
Phenylthiourea: Lacks the ethynyl group, resulting in different chemical and biological properties.
(4-Methylphenyl)thiourea: Substituted with a methyl group instead of an ethynyl group, leading to variations in reactivity and applications.
(4-Chlorophenyl)thiourea:
Uniqueness
(4-Ethynylphenyl)thiourea is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry, where the ethynyl group can enhance reactivity and biological activity.
属性
分子式 |
C9H8N2S |
|---|---|
分子量 |
176.24 g/mol |
IUPAC 名称 |
(4-ethynylphenyl)thiourea |
InChI |
InChI=1S/C9H8N2S/c1-2-7-3-5-8(6-4-7)11-9(10)12/h1,3-6H,(H3,10,11,12) |
InChI 键 |
MBUOOMRVMNPAIQ-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC=C(C=C1)NC(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


